molecular formula C5H4O B12965310 Tricyclo[2.1.0.02,5]pentan-3-one CAS No. 31519-30-9

Tricyclo[2.1.0.02,5]pentan-3-one

Cat. No.: B12965310
CAS No.: 31519-30-9
M. Wt: 80.08 g/mol
InChI Key: HXXUWKGGJUAORX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[2.1.0.02,5]pentan-3-one typically involves the formation of its derivatives, which are then subjected to various reactions. One common method involves the hydride reduction of monosubstituted this compound derivatives . Another approach includes the dirhodium tetra-acetate-catalyzed intramolecular addition of diazoketone to the cyclopropene double bond .

Industrial Production Methods: While specific industrial production methods for tricyclo[210

Chemical Reactions Analysis

Types of Reactions: Tricyclo[2.1.0.02,5]pentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Tricyclo[2.1.0.02,5]pentan-3-one stands out due to its highly strained tricyclic structure, which makes it an excellent probe for studying electronic effects and facial selectivity in nucleophilic additions. Its unique framework allows for the segregation of steric and electronic effects, providing valuable insights into the role of electronic factors in determining facial selectivity .

Properties

CAS No.

31519-30-9

Molecular Formula

C5H4O

Molecular Weight

80.08 g/mol

IUPAC Name

tricyclo[2.1.0.02,5]pentan-3-one

InChI

InChI=1S/C5H4O/c6-5-3-1-2(3)4(1)5/h1-4H

InChI Key

HXXUWKGGJUAORX-UHFFFAOYSA-N

Canonical SMILES

C12C3C1C(=O)C23

Origin of Product

United States

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